molecular formula C17H13BrClF3N2O2 B2473108 5-bromo-2-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1235093-87-4

5-bromo-2-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No.: B2473108
CAS No.: 1235093-87-4
M. Wt: 449.65
InChI Key: AECJPJRXZVYPLZ-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide” is likely to be an organic compound containing bromine, chlorine, nitrogen, and fluorine atoms. It appears to contain a benzamide moiety, which is a common functional group in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would form a planar structure, while the trifluoroethyl group would add some steric bulk .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of halogens might make the compound more reactive.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the benzamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been utilized in the synthesis of antitumor agents such as Nilotinib. Specifically, 5-bromo-3-(trifluoromethyl)phenylamine was reacted with other compounds to obtain Nilotinib, showcasing its role in complex chemical syntheses (Wang Cong-zhan, 2009).
  • It's also involved in the synthesis and characterization of antipyrine derivatives. These derivatives were synthesized, characterized, and analyzed through Hirshfeld surface analysis and DFT calculations, indicating the compound's utility in developing new chemical entities (A. Saeed et al., 2020).
  • Furthermore, it has been used in the synthesis of non-peptide CCR5 antagonists, which are significant in the field of medicinal chemistry for their potential therapeutic applications (H. Bi, 2015).

Crystallographic and Structural Analysis

  • The compound's derivatives have been subjected to crystallographic analysis and molecular modeling to understand their intermolecular interactions, which is crucial for the rational design of new drugs and materials (G. Binzet et al., 2009).

Biological Activity and Pharmacological Applications

  • Derivatives of this compound have been evaluated for their bactericidal activity against MRSA, showcasing its potential in developing new antimicrobial agents (Iveta Zadrazilova et al., 2015).
  • It's also been used in the synthesis of new benzofuran analogues with antimicrobial and pharmacological activities, indicating its versatility in synthesizing bioactive compounds (G. Parameshwarappa et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides are often used in drugs due to their ability to bind to various biological targets .

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClF3N2O2/c18-11-3-6-14(19)13(8-11)16(26)24-12-4-1-10(2-5-12)7-15(25)23-9-17(20,21)22/h1-6,8H,7,9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECJPJRXZVYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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